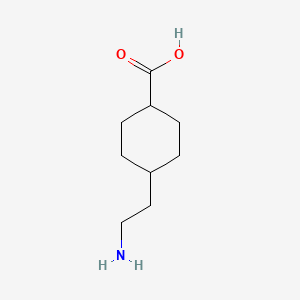

4-(2-Aminoethyl)cyclohexanecarboxylic acid

Description

Foundational Significance in Biomedical and Pharmaceutical Discovery Research

The foundational significance of 4-(2-Aminoethyl)cyclohexanecarboxylic acid in biomedical and pharmaceutical discovery research is largely inferred from the well-established roles of its structural relatives. The presence of both an amino group and a carboxylic acid group separated by a carbon scaffold is a key feature of many neurotransmitters and their analogues. GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, has a similar structural arrangement, albeit on a flexible aliphatic chain.

The incorporation of the amino and carboxylic acid functionalities onto a cyclohexane (B81311) ring introduces conformational constraints that can lead to enhanced receptor selectivity and improved pharmacokinetic profiles compared to more flexible molecules. researchgate.net This principle has been the driving force behind the development of several successful drugs. For instance, new series of cyclohexane carboxamides have been designed and synthesized as potent anticonvulsants, demonstrating the utility of this scaffold in targeting the GABAergic system. nih.gov These analogues have shown significant elevation in brain GABA levels, confirming their modulatory activity. nih.gov

Furthermore, the trans isomer of the closely related 4-(aminomethyl)cyclohexanecarboxylic acid, known as tranexamic acid, is a clinically used antifibrinolytic agent. nih.gov It functions by inhibiting the activation of plasminogen to plasmin, a key enzyme in the dissolution of blood clots. nih.gov This highlights how subtle modifications to the cyclohexane scaffold can result in compounds with diverse and potent biological activities. The potential for this compound to interact with biological targets such as GABA receptors or other enzymes makes it a compound of interest for further investigation in drug discovery programs.

Overview of Cyclohexane-Based Scaffolds in Medicinal Chemistry

Cyclohexane and its derivatives are privileged scaffolds in medicinal chemistry due to their three-dimensional character, which allows for the precise spatial orientation of functional groups. This is a crucial aspect in designing molecules that can fit into the specific binding pockets of biological targets. The conformational rigidity of the cyclohexane ring, which primarily exists in a chair conformation, reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. researchgate.net

The versatility of the cyclohexane scaffold is evident in the wide range of biological activities exhibited by its derivatives. For example, cyclohexane-1,3-dione derivatives have been utilized as precursors for the synthesis of novel 1,2,4-triazine (B1199460) derivatives with anti-proliferative and tyrosine kinase inhibitory activities. researchgate.net Moreover, functionally substituted cyclohexane derivatives have been shown to possess potential antimicrobial properties. nih.gov

The synthesis of various aminocyclohexanecarboxylic acid derivatives has been a subject of considerable research. unirioja.esgoogleapis.comgoogle.com These efforts have led to the development of inhibitors for enzymes such as arginase, which are implicated in a variety of diseases including cancer and cardiovascular disorders. nih.gov The ability to synthesize specific stereoisomers (cis or trans) of substituted cyclohexanes is critical, as the relative orientation of the substituents can dramatically affect biological activity. googleapis.comgoogle.com For instance, processes have been developed for the selective preparation of the trans-isomer of 4-aminocyclohexanecarboxylic acid, which is often the more biologically active form in certain applications. googleapis.com

The exploration of conformationally restricted analogues of bioactive molecules is a continuing theme in medicinal chemistry, and cyclohexane-based scaffolds provide an excellent platform for this strategy. By constraining the conformation of a molecule, researchers can gain insights into the bioactive conformation and design more potent and selective drugs.

Data Tables

Table 1: Physicochemical Properties of Cyclohexanecarboxylic Acid and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Cyclohexanecarboxylic acid | 98-89-5 | C₇H₁₂O₂ | 128.17 |

| 4-Aminocyclohexanecarboxylic acid | 1776-53-0 | C H₁₃NO₂ | 143.18 |

| trans-4-(Aminomethyl)cyclohexanecarboxylic acid (Tranexamic acid) | 1197-18-8 | C₈H₁₅NO₂ | 157.21 |

| This compound | Not available | C₉H₁₇NO₂ | 171.24 |

Data for this compound is calculated based on its structure as extensive experimental data is not publicly available.

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4-(2-aminoethyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H17NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h7-8H,1-6,10H2,(H,11,12) |

InChI Key |

HFTGWHYUKOUNOV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1CCN)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereochemical Control

Established Synthetic Pathways for 4-(2-Aminoethyl)cyclohexanecarboxylic Acid and its Analogs

The most direct route to the cyclohexane (B81311) ring system is the catalytic hydrogenation of an appropriately substituted benzene (B151609) derivative. For this compound, a plausible precursor would be a compound like 4-(2-nitrovinyl)benzoic acid or 4-(cyanomethyl)phenylacetic acid. The hydrogenation process would simultaneously reduce the aromatic ring to a cyclohexane ring and the side chain's nitro or cyano group to an amino group.

The hydrogenation of benzoic acid and its derivatives to cyclohexanecarboxylic acids is a well-documented industrial process. nih.govgoogle.com Catalysts based on noble metals such as Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt) are highly effective for this transformation. nih.govresearchgate.net For instance, hydrogenation of benzoic acid over a 5% Ru/C catalyst can achieve 100% conversion. cabidigitallibrary.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) is critical for achieving high yield and selectivity, as some catalysts can also reduce the carboxylic acid group. researchgate.net Studies on various supported ruthenium catalysts have shown that a binary solvent system, such as 1,4-dioxane (B91453) and water, can enhance selectivity towards the desired cyclohexanecarboxylic acid by up to 86%. cabidigitallibrary.org

A particularly relevant analog is the synthesis of 4-aminocyclohexanecarboxylic acid from p-aminobenzoic acid. This transformation is efficiently carried out using a Ruthenium on Carbon (Ru/C) catalyst in a basic aqueous solution (e.g., 10% NaOH) under hydrogen pressure. googleapis.compatsnap.com Similarly, p-nitrobenzoic acid can be hydrogenated to aminobenzoic acid in the presence of a catalyst at a controlled pH. google.com These established methods strongly support a one-pot synthesis of this compound from an aromatic precursor containing a nitroethyl or similar side chain, where both the ring and the side-chain functional group are reduced.

An alternative to forming the cyclohexane ring is to start with a pre-existing one and chemically modify its functional groups. This strategy offers a high degree of control over the final structure. A viable pathway to this compound could begin with a derivative of 4-(hydroxymethyl)cyclohexanecarboxylic acid or 4-(2-hydroxyethyl)cyclohexanecarboxylic acid.

A patented method for producing the related compound, 4-(aminomethyl)cyclohexanecarboxylic acid, starts from 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexane carboxylate. google.com This process involves converting the hydroxyl group into a primary amine precursor, such as a leaving group (e.g., tosylate or mesylate), which is then displaced by an amine source like ammonia (B1221849) or an azide (B81097) followed by reduction. google.com

Following this logic, a synthetic route for this compound could proceed as follows:

Start with a protected form of 4-(2-hydroxyethyl)cyclohexanecarboxylic acid.

Activate the terminal hydroxyl group by converting it to a good leaving group, for example, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride.

Displace the leaving group with a nitrogen nucleophile. A common and effective method is the use of sodium azide to form an azido (B1232118) intermediate.

Reduce the azide to the primary amine using a standard reduction method, such as catalytic hydrogenation (e.g., with Pd/C) or treatment with a reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final aminoethyl group.

This multi-step transformation of a functionalized precursor allows for precise construction of the target molecule.

Regio- and Stereoselective Synthesis of Cyclohexanecarboxylic Acid Derivatives

The 1,4-disubstituted cyclohexane ring of this compound exists as two geometric isomers: cis and trans. The relative orientation of the aminoethyl and carboxylic acid groups is critical and can be controlled through careful selection of synthetic methods.

During the catalytic hydrogenation of 4-substituted benzoic acids, the ratio of cis to trans isomers in the product is highly dependent on the reaction conditions. The thermodynamically more stable trans isomer, where both bulky substituents can occupy equatorial positions in the chair conformation, is often the desired product. googleapis.com

Research into the synthesis of trans-4-amino-1-cyclohexanecarboxylic acid has shown that a high trans-to-cis ratio can be achieved directly from the hydrogenation of p-aminobenzoic acid. googleapis.compatsnap.com The choice of catalyst, solvent, and the basicity of the medium are key factors. Using a Ruthenium on Carbon (Ru/C) catalyst in an aqueous sodium hydroxide (B78521) solution at elevated temperature and pressure consistently favors the formation of the trans product. patsnap.com It has been demonstrated that a trans product ratio greater than 75% can be achieved in a one-pot process. googleapis.compatsnap.com

| Catalyst | Solvent | Base | Temperature (°C) | Pressure (bar) | Cis:Trans Ratio | Reference |

| 5% Ru/C | Water | 10% NaOH | 100 | 15 | 1:4.6 | patsnap.com |

| 5% Ru/Al₂O₃ | Water | 10% NaOH | 100 | 15 | 1:3.9 | patsnap.com |

| 5% Rh/C | Water | 10% NaOH | 100 | 15 | 1:3.4 | patsnap.com |

In cases where a mixture of isomers is obtained, the cis isomer can often be converted to the more stable trans isomer through epimerization. This is typically achieved by treating a derivative of the isomer mixture (e.g., an N-protected ester) with a base in an organic solvent. googleapis.com

Since this compound is chiral, methods to obtain enantiomerically pure forms are essential for many applications. This can be accomplished either through asymmetric synthesis or by resolving a racemic mixture.

The classical method for resolving a racemate involves reacting it with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization.

To resolve the racemic carboxylic acid, a chiral amine (e.g., (R)-1-phenylethylamine) can be used.

To resolve the racemic amine, a chiral acid (e.g., (+)-tartaric acid) can be used.

Once the diastereomeric salts are separated, the chiral resolving agent is removed by treatment with acid or base, yielding the pure enantiomers of the target compound. This strategy has been successfully applied to resolve various amino acid derivatives. unirioja.es

Derivatization Chemistry for Functional Exploration

The two functional groups of this compound—the primary amine and the carboxylic acid—provide reactive handles for chemical modification. Derivatization is often employed to aid in analysis or to explore the molecule's utility as a building block.

The carboxylic acid group can undergo standard esterification reactions by treatment with an alcohol under acidic conditions. google.com Alternatively, it can be converted to an amide by first activating the acid (e.g., with a carbodiimide (B86325) like EDC) and then reacting it with an amine. google.com

The primary amino group is nucleophilic and can be readily derivatized.

Acylation: Reaction with acyl chlorides or anhydrides yields amides. Protecting groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) are commonly attached this way. googleapis.com

Alkylation: The amine can be alkylated, although controlling the degree of alkylation can be challenging.

These derivatization reactions are crucial for incorporating the molecule into larger structures, such as peptides or polymers, and for analytical techniques like HPLC or mass spectrometry, where derivatization can improve chromatographic behavior and detection sensitivity. google.comgoogle.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Aminocyclohexanecarboxylic acid |

| 4-(Aminomethyl)cyclohexanecarboxylic acid |

| 4-(cyanomethyl)phenylacetic acid |

| 4-(hydroxymethyl)cyclohexanecarboxylic acid |

| 4-(hydroxymethyl)cyclohexylmethyl 4'-(hydroxymethyl)cyclohexane carboxylate |

| 4-(2-hydroxyethyl)cyclohexanecarboxylic acid |

| 4-(2-nitrovinyl)benzoic acid |

| Benzoic acid |

| Cyclohexanecarboxylic acid |

| Lithium aluminum hydride |

| Methanesulfonyl chloride |

| p-Aminobenzoic acid |

| p-Nitrobenzoic acid |

| p-Toluenesulfonyl chloride |

| (R)-1-Phenylethylamine |

| Sodium azide |

| (+)-Tartaric acid |

| 1,4-Dioxane |

| Palladium |

| Platinum |

| Rhodium |

Synthesis of Amide and Ester Derivatives for Structure-Activity Relationship Studies

The generation of amide and ester libraries from a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing pharmacokinetic and pharmacodynamic properties. For this compound, derivatization of its terminal functional groups can systematically alter parameters such as lipophilicity, solubility, metabolic stability, and target engagement.

Ester Derivatives: The synthesis of ester derivatives from the carboxylic acid moiety is a common strategy to create prodrugs. These prodrugs can enhance membrane permeability and improve bioavailability, particularly for topical or oral administration. rsc.orgnih.gov A prevalent method for esterification is the acyl chloride method, where the carboxylic acid is first activated with a reagent like thionyl chloride before being treated with the desired alcohol. nih.gov Another approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis.

Studies on the closely related compound, tranexamic acid, have demonstrated the viability of this prodrug strategy. For instance, the synthesis of alkyl esters, such as butyl and octyl esters, was shown to significantly enhance skin penetration by 2- to 3-fold compared to the parent compound. rsc.orgnih.gov These ester derivatives were designed to be rapidly hydrolyzed by esterases in the skin and blood, releasing the active parent drug. rsc.orgnih.gov A similar rationale can be applied to this compound to modulate its delivery and pharmacokinetic profile for SAR studies.

Interactive Table: Representative Ester Derivatives and Synthetic Rationale

| Derivative Name | R-Group (Ester) | Synthetic Method | Rationale for SAR Study |

| Methyl 4-(2-aminoethyl)cyclohexanecarboxylate | -CH₃ | Fischer-Speier Esterification | Baseline for assessing impact of ester size on activity and permeability. |

| Ethyl 4-(2-aminoethyl)cyclohexanecarboxylate | -CH₂CH₃ | Fischer-Speier Esterification | Modest increase in lipophilicity. |

| Butyl 4-(2-aminoethyl)cyclohexanecarboxylate | -(CH₂)₃CH₃ | Acyl Chloride Method nih.gov | Significant increase in lipophilicity to enhance membrane penetration. rsc.org |

| Octyl 4-(2-aminoethyl)cyclohexanecarboxylate | -(CH₂)₇CH₃ | Acyl Chloride Method nih.gov | Further increase in lipophilicity for maximum membrane interaction. rsc.org |

| 1-[(Ethoxycarbonyl)oxy]ethyl 4-(2-aminoethyl)cyclohexanecarboxylate | -CH(CH₃)OCOO-CH₂CH₃ | Acylation with corresponding halide | Prodrug designed for enhanced oral absorption with good stability and subsequent hydrolysis in plasma. nih.gov |

This table is illustrative, based on established synthetic strategies and rationales from analogous compounds.

For example, a series of dipeptide derivatives of tranexamic acid were synthesized using the coupling reagent 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) to evaluate their hemostatic activity. mdpi.com This highlights how amide bond formation can be used to link the core scaffold to other bioactive moieties or amino acids to investigate new biological functions. mdpi.com The synthesis of a diverse library of amides from this compound would allow for a systematic SAR analysis to identify key structural features required for a desired biological effect. nih.govnih.gov

Development of Conjugates for Bioconjugation and Chemical Probe Design (e.g., PROTAC Linkers)

The dual functionality of this compound makes it an excellent scaffold for creating bioconjugates and chemical probes. researchgate.net Its structure is particularly well-suited for use as a linker in Proteolysis Targeting Chimeras (PROTACs). nih.gov

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, joined by a chemical linker. broadpharm.com The linker is not merely a spacer; its length, rigidity, and chemical composition are critical for the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation. nih.govresearchgate.net

The this compound scaffold offers several advantages for PROTAC linker design:

Bifunctionality: The amino and carboxylic acid groups provide two points for orthogonal chemical modification. This allows for the sequential and controlled attachment of the POI ligand to one end and the E3 ligase ligand to the other.

Structural Rigidity: Linkers containing cycloalkane structures like cyclohexane are commonly used in PROTACs. mdpi.com The cyclohexane ring introduces a degree of rigidity that can help pre-organize the molecule into an active conformation, potentially enhancing the stability of the ternary complex. docsdrive.com

Tunable Properties: The core scaffold can be further modified to fine-tune physicochemical properties. For instance, the length of the alkyl chain connecting the amine to the ring can be varied to optimize the distance between the two ends of the PROTAC.

The synthesis of a PROTAC using this scaffold would involve protecting one of the functional groups (e.g., Boc protection of the amine) while the other (the carboxylic acid) is coupled to the POI-binding ligand. Following deprotection, the newly freed amine can then be coupled to the E3 ligase ligand, completing the assembly of the heterobifunctional degrader. This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points to optimize degradation potency. rsc.org

Interactive Table: Illustrative Application in PROTAC Design

| Component | Example Moiety | Role in PROTAC | Attachment Site on Linker |

| Warhead (POI Ligand) | A specific kinase inhibitor | Binds to the target protein destined for degradation. | Carboxylic acid end of this compound (forms an amide bond). |

| Linker | This compound | Connects the warhead and the E3 ligase ligand, providing optimal spacing and orientation. | N/A |

| Anchor (E3 Ligase Ligand) | A thalidomide (B1683933) derivative (binds Cereblon) | Recruits the E3 ubiquitin ligase machinery. rsc.org | Amino end of this compound (forms an amide bond). |

This table illustrates a conceptual design for incorporating the compound as a PROTAC linker.

Beyond PROTACs, the scaffold is suitable for developing other chemical probes. nih.gov A fluorescent dye or a biotin (B1667282) tag could be attached to one end, while the other end is modified to interact with a specific biological target, enabling visualization or affinity-based pulldown experiments.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Spectroscopic Techniques for Elucidating Molecular Architecture

Spectroscopic methods are fundamental in determining the three-dimensional structure and functional group composition of 4-(2-Aminoethyl)cyclohexanecarboxylic acid. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed insights into the atomic-level connectivity and the types of chemical bonds present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the connectivity of atoms and the conformational arrangement of the cyclohexane (B81311) ring in this compound. Both ¹H and ¹³C NMR spectra provide a wealth of information.

In ¹H NMR, the chemical shifts and coupling constants of the protons on the cyclohexane ring are particularly informative for determining the stereochemistry. The protons in axial and equatorial positions experience different magnetic environments, leading to distinct signals. The width and multiplicity of the signals for the protons attached to C1 and C4 can help establish whether the substituents are in a cis or trans relationship. For instance, in the closely related trans-4-(aminomethyl)cyclohexanecarboxylic acid, the protons of the cyclohexane ring appear at specific chemical shifts that confirm the trans conformation. chemicalbook.comchemicalbook.com Similarly, NMR studies on related cyclic peptides show how distance constraints derived from NMR data can be used in computational modeling to generate solution structures. nih.gov

The protons of the aminoethyl group (-CH₂-CH₂-NH₂) and the carboxylic acid proton (-COOH) would also produce characteristic signals. The amine and carboxylic acid protons are typically broad and their chemical shifts can vary depending on the solvent and concentration, as they are exchangeable.

¹³C NMR spectroscopy complements the proton data by showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the cyclohexane ring, and the carbons of the aminoethyl side chain.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| -COOH | 10.0 - 13.0 (broad s) | 175 - 185 |

| Cyclohexane Ring CH | 1.0 - 2.5 (m) | 25 - 45 |

| -CH₂-CH₂-NH₂ | 2.8 - 3.2 (t) | ~40 |

| -CH₂-CH₂-NH₂ | 1.4 - 1.8 (q) | ~35 |

| -NH₂ | 1.0 - 5.0 (broad s) | N/A |

Note: This is a predictive table based on general principles and data from similar structures. Actual values may vary.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The zwitterionic nature of the molecule, containing both a basic amino group and an acidic carboxyl group, results in a characteristic IR spectrum.

Key absorptions would include a very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The N-H stretching vibrations of the primary amine group (R-NH₂) typically appear in the 3300-3500 cm⁻¹ range, often as two sharp bands for symmetric and asymmetric modes, though these can be broadened by hydrogen bonding. libretexts.orgpressbooks.pub

Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Amine | N-H Stretch | 3300 - 3500 | Medium, Sharp (can be broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Alkane | C-H Stretch | 2850 - 2960 | Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating this compound from impurities and for its isolation during research and synthesis.

High-Performance Liquid Chromatography (HPLC) in Research Purification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its purification. nih.gov Since the compound lacks a strong chromophore, direct UV detection can be challenging. Therefore, pre-column derivatization is often performed to attach a UV-active label to the amino group. researchgate.net For example, Sanger's reagent (2,4-dinitrofluorobenzene) can be used to create a derivative detectable at 355 nm. researchgate.net

Alternatively, direct analysis without derivatization is possible using detectors like evaporative light scattering (ELSD) or mass spectrometry (LC-MS). A direct reverse-phase HPLC method for the related tranexamic acid has been developed using a UV detector at a low wavelength of 210 nm with a mobile phase of acetonitrile (B52724), water, and phosphoric acid. researchgate.net

In pharmaceutical analysis, HPLC is crucial for impurity profiling. For instance, European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for tranexamic acid detail HPLC methods using C18 columns to separate it from known impurities. thermofisher.comthermofisher.com These methods demonstrate high resolution, effectively separating the main compound from related substances like Impurity C ((4RS)-4-(Aminomethyl)cyclohex-1-ene-1-carboxylic Acid) and Impurity D (4-(Aminomethyl)benzoic Acid). thermofisher.comthermofisher.com

Table 3: Example HPLC Method Parameters for Tranexamic Acid Impurity Analysis

| Parameter | Condition | Reference |

| Column | Thermo Scientific Acclaim 120 C18 (or similar) | thermofisher.com |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 64:34:2) | researchgate.net |

| Flow Rate | 0.8 - 1.0 mL/min | researchgate.netresearchgate.net |

| Detection | UV at 210 nm (direct) or 355 nm (derivatized) | researchgate.netresearchgate.net |

| Retention Time (Tranexamic Acid) | ~9.44 min (derivatized), ~13.46 min (direct) | researchgate.netthermofisher.com |

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is another technique for purity analysis, but it requires the compound to be volatile. Amino acids like this compound are non-volatile due to their polar carboxylic acid and amino functional groups. sigmaaldrich.com Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

Common derivatization procedures involve silylation, which replaces the active hydrogens on the -OH and -NH₂ groups with a nonpolar group like trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). sigmaaldrich.com For example, reacting the compound with an agent like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would yield a TBDMS derivative suitable for GC analysis. sigmaaldrich.com This approach is useful for quantifying the compound and identifying volatile or semi-volatile impurities that can also be derivatized. nih.govnih.gov

Mass Spectrometry for High-Resolution Identification and Mechanistic Studies

Mass Spectrometry (MS) is a critical tool for the unambiguous identification of this compound. High-resolution mass spectrometry (HRMS) can determine the compound's exact mass, which allows for the calculation of its elemental formula, confirming its identity. The molecular weight of the isomeric compound tranexamic acid is 157.21 g/mol . nist.gov

When coupled with chromatographic techniques like GC-MS or LC-MS, it becomes a powerful method for identifying impurities and studying reaction mechanisms. In GC-MS analysis of derivatized amino acids, the resulting mass spectra show characteristic fragmentation patterns. For TBDMS derivatives, common fragments include losses of methyl (M-15) or tert-butyl (M-57) groups, which provide structural confirmation. sigmaaldrich.com These fragmentation patterns serve as a fingerprint for the molecule, aiding in its identification even in complex mixtures.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is exceptionally well-suited for polar molecules like amino acids, as it typically generates intact molecular ions with minimal in-source fragmentation. nih.gov For this compound, analysis via ESI-MS in positive ion mode is expected to readily produce the protonated molecule, [M+H]⁺. Given the molecular formula C₉H₁₇NO₂, the molecular weight is 171.24 g/mol . Therefore, the expected mass-to-charge ratio (m/z) for the singly charged protonated molecule would be approximately 172.1.

In research involving a closely related isomer, trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid), ESI-MS analysis in positive ion mode consistently identifies the protonated molecule [M+H]⁺ at an m/z of 158. nih.gov The discrepancy in molecular weight and therefore m/z arises from the difference between an "aminoethyl" and an "aminomethyl" substituent. For the purpose of this article, we will consider the fragmentation of the user-specified compound, this compound (MW 171.24).

In some instances, particularly when acetonitrile (ACN) is used as a component of the mobile phase in liquid chromatography-mass spectrometry (LC-MS), the formation of solvent adducts can be observed. For example, studies on tranexamic acid have reported a significant acetonitrile adduct, [M+ACN+H]⁺. mdpi.com For this compound, a similar adduct would be anticipated at m/z 213.1 (172.1 + 41.0). The relative abundance of the protonated molecule versus the adduct can be influenced by the specific ESI source conditions. mdpi.com

The following table summarizes the expected primary ions for this compound in positive-ion ESI-MS.

| Ion Species | Description | Expected m/z |

| [M+H]⁺ | Protonated molecule | 172.1 |

| [M+Na]⁺ | Sodiated adduct | 194.1 |

| [M+K]⁺ | Potassiated adduct | 210.2 |

| [M+ACN+H]⁺ | Protonated acetonitrile adduct | 213.1 |

| Note: The observation of sodium and potassium adducts is common and depends on the purity of the solvents and glassware used. |

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is a critical tool for structural elucidation, providing detailed information about a molecule's composition through controlled fragmentation. nih.gov In an MS/MS experiment, the precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 172.1) is isolated and then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound, the fragmentation is dictated by its functional groups. Common fragmentation pathways for protonated amino acids include the neutral loss of water (H₂O) and formic acid (HCOOH), as well as cleavages at the bonds adjacent to the functional groups. nih.gov

Expected fragmentation pathways for [C₉H₁₇NO₂ + H]⁺ (m/z 172.1):

Loss of H₂O (water): The carboxylic acid group can readily lose a molecule of water, resulting in a fragment ion at m/z 154.1.

Loss of HCOOH (formic acid): A common fragmentation for protonated carboxylic acids is the neutral loss of formic acid (46.02 Da), which would yield a fragment at m/z 126.1.

Cleavage of the ethyl-amine bond: Fragmentation can occur along the ethyl-amine side chain. Cleavage of the C-C bond adjacent to the amino group could lead to the formation of a stable iminium ion.

Decarboxylation: Loss of the carboxyl group as CO₂ (44.01 Da) is another potential fragmentation pathway, although typically less favored than the loss of formic acid for the protonated molecule.

Based on studies of the related compound tranexamic acid ([M+H]⁺ at m/z 158), major product ions are observed at m/z 123.2 and 95.15. mdpi.comnih.gov These correspond to the loss of the amino group and subsequent fragmentation of the cyclohexane ring. Applying similar logic to this compound, we can hypothesize a similar fragmentation pattern.

The table below outlines the hypothetical major product ions for this compound in an MS/MS experiment.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 172.1 | 154.1 | H₂O | Acylium ion |

| 172.1 | 126.1 | HCOOH | Cyclohexyl-ethyl-amine fragment |

| 172.1 | 111.1 | HCOOH + NH₃ | Cyclohexenyl fragment |

| This table is based on established fragmentation principles for amino acids and carboxylic acids and is presented for illustrative purposes. |

Application of Derivatization in Enhancing Mass Spectrometric Detection Sensitivity

While ESI-MS is effective for analyzing polar compounds, derivatization can be employed to enhance detection sensitivity and improve chromatographic performance, especially for quantitative analysis in complex matrices. nih.gov The goal of derivatization is to modify a functional group on the analyte to make it more readily ionized or to introduce a tag that is easily fragmented in a predictable manner.

For this compound, both the primary amine and the carboxylic acid group are targets for derivatization.

Derivatization of the Amino Group: The primary amine can be reacted with various reagents to improve its ionization efficiency in positive-mode ESI. For instance, reagents that introduce a permanently charged quaternary ammonium (B1175870) group can significantly enhance the signal.

Derivatization of the Carboxylic Acid Group: The carboxylic acid can be converted to an ester (e.g., a methyl or ethyl ester) or an amide. This is particularly useful for gas chromatography-mass spectrometry (GC-MS) analysis, as it increases the volatility of the compound. For LC-MS, derivatizing the carboxylic acid can improve chromatographic retention on reverse-phase columns and can be used to introduce a charge-carrying tag for enhanced sensitivity. For example, coupling the carboxylic acid with a reagent containing a permanently positive charge can improve detection limits. shodex.com

The following table presents common derivatization strategies that could be applied to this compound for enhanced MS detection.

| Functional Group | Derivatization Reagent | Resulting Moiety | Purpose |

| Primary Amine | Dansyl Chloride | Dansyl-amine | Improved ionization, fluorescence detection |

| Primary Amine | FMOC-Cl (9-fluorenylmethoxycarbonyl chloride) | FMOC-amine | Improved chromatographic properties, UV detection |

| Carboxylic Acid | Methanol/HCl | Methyl ester | Increased volatility for GC-MS |

| Carboxylic Acid | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | TBDMS ester | Increased volatility and characteristic fragments for GC-MS nih.gov |

| Carboxylic Acid | 4-bromo-N-methylbenzylamine (4-BNMA) with a coupling agent (e.g., EDC) | Amide with a bromine tag | Enhanced positive ESI-MS sensitivity and specific isotopic pattern for identification shodex.com |

Investigations into Biochemical Mechanisms and Biological Interactions

Ligand-Target Interactions: Receptors and Enzymes

Detailed studies on the direct ligand-target interactions of 4-(2-Aminoethyl)cyclohexanecarboxylic acid are not extensively documented. Inferences are often drawn from its structural similarity to other biologically active molecules.

Modulatory Effects on Enzyme Activities

Exploration of Receptor Binding Profiles (e.g., Adenosine (B11128) Receptors)

There is a notable lack of specific research into the receptor binding profile of this compound, including its potential interaction with adenosine receptors. High doses of its isomer, tranexamic acid, have been associated with neurotoxic effects, such as seizures, which are thought to result from antagonism at GABA-A and glycine (B1666218) receptors. nih.gov This suggests that structurally similar compounds might interact with neurotransmitter receptors, but direct binding studies for this compound are required for confirmation.

Engagement with Proteolytic Systems

The primary area of investigation for compounds structurally related to this compound is their interaction with the fibrinolytic system.

Inhibition Mechanisms of Serine Proteases (e.g., Plasmin)

The antifibrinolytic activity of tranexamic acid, a synthetic analog of the amino acid lysine, is well-established. wikipedia.orgdrugbank.com It functions by reversibly and competitively blocking the lysine-binding sites on plasminogen. nih.gov This action prevents plasminogen from converting to plasmin and also stops plasmin from binding to and degrading the fibrin (B1330869) matrix. nih.govmedscape.com It is hypothesized that this compound may share a similar mechanism of action due to its core structure, which includes an amino group and a carboxylic acid group on a cyclohexane (B81311) ring. However, the different positioning of the aminoethyl group compared to the aminomethyl group in tranexamic acid would likely influence the binding affinity and inhibitory potency. Studies on various derivatives of 4-aminomethylcyclohexanecarboxylic acid have shown that structural modifications can significantly alter antiplasmin activity. nih.govnih.gov

Modulation of Cellular Signaling Cascades

Direct evidence detailing the modulation of specific cellular signaling cascades by this compound is not present in the current body of scientific literature. Any such modulation would likely be a downstream effect of its primary interactions with enzymes or receptors. For example, by inhibiting proteases involved in tissue remodeling and inflammation, it could indirectly influence signaling pathways related to these processes. Tranexamic acid has been noted to potentially alleviate neuroinflammation in experimental settings, suggesting an interaction with cellular signaling in the nervous system. wikipedia.org However, dedicated studies are necessary to elucidate any direct or indirect effects of this compound on intracellular signaling.

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathways

As of the current body of scientific literature, there is no available research detailing the specific influence of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The MAPK pathways, which include the ERK1/2, JNK, and p38 pathways, are critical in regulating a wide array of cellular processes such as proliferation, differentiation, and apoptosis. sigmaaldrich.com However, studies investigating the direct or indirect effects of this compound on these cascades have not been published. Consequently, its potential role as a modulator of MAPK signaling remains uncharacterized.

Role in Rho-Associated Kinase (ROCK) Pathway Research and Cellular Processes (e.g., Stem Cell Survival)

There is currently a lack of scientific evidence to define the role of this compound in Rho-Associated Kinase (ROCK) pathway research. The ROCK pathway is known to be fundamentally involved in regulating cellular processes including cell adhesion, motility, and the survival of stem cells, particularly during dissociation and transplantation. nih.govnih.gov While inhibitors of the ROCK pathway, such as Y-27632, have been shown to enhance the survival of human embryonic stem cells, no such studies have been conducted with this compound. nih.govbldpharm.com Therefore, its involvement in ROCK-mediated cellular functions, including stem cell survival, has not been established.

Elucidation of Biological Pathway Involvement

Integration with Known Biochemical Pathways

The integration of this compound with known biochemical pathways has not been documented in peer-reviewed literature. Biochemical pathways are the complex, enzyme-catalyzed reactions that occur in living organisms to maintain homeostasis. nih.gov While the metabolism of a related compound, cyclohexanecarboxylic acid, has been studied in certain bacteria, leading to the formation of p-hydroxybenzoate, similar metabolic or signaling pathway integration for this compound has not been investigated. nih.govnih.gov

Predictive Modeling and Database Analysis of Metabolic Pathways

Predictive modeling and analysis using metabolic pathway databases such as MetaCyc and BioCyc have not been applied to this compound. sigmaaldrich.comwikipedia.orgscbt.com These powerful bioinformatic tools are used to predict the metabolic fate of chemical compounds based on known enzymatic reactions and genomic data. However, due to the absence of experimental data on the metabolism of this compound, there are no curated entries or predictive models available in these databases to elucidate its potential metabolic pathways.

Strategic Applications As Research Tools and Probes

Utilization as a Molecular Scaffold in Protein Degrader Development (e.g., PROTAC Design)

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic strategy that induces the degradation of specific target proteins rather than simply inhibiting them. semanticscholar.org These heterobifunctional molecules are constructed with three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. semanticscholar.org The design of the linker is critical, as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the target. semanticscholar.org

The rigid, non-planar structure of the cyclohexane (B81311) ring in compounds like 4-(2-Aminoethyl)cyclohexanecarboxylic acid makes it an attractive molecular scaffold for PROTAC linker design. Rigidity in linkers can be advantageous for optimizing the drug-like properties and the three-dimensional orientation of the degrader. The dual functionality of an amino group and a carboxylic acid provides orthogonal chemical handles for attachment to the target-binding ligand and the E3 ligase-recruiting ligand.

Research into PROTAC design has demonstrated the utility of incorporating amino acids into the linker. nih.govnih.gov For instance, single amino acids have been appended to ligands to create effective PROTACs that recruit the UBR family of E3 Ub ligases via the N-end rule pathway, successfully inducing the degradation of targets like estrogen-related receptor α (ERRα) and the oncogenic kinase BCR-ABL. nih.govnih.gov This modular approach, using amino acids as degradation signals, offers advantages such as smaller molecular size and the ability to modulate degradation speed by selecting different amino acids. nih.gov The this compound scaffold fits within this paradigm, offering a cyclic amino acid structure that can be integrated into linker chemistry to create novel degraders with specific conformational constraints.

Role in Stem Cell Biology Research for Cell Culture and Differentiation Modulation

The modulation of stem cell fate is a cornerstone of regenerative medicine and developmental biology research. Chemical probes and modulators play a crucial role in directing stem cell differentiation and understanding the underlying mechanisms. Analogs of this compound, such as Tranexamic Acid (t-AMCHA), have been investigated for their effects on mesenchymal stem cells (MSCs) and their derivatives, revealing significant roles in modulating cell behavior.

A key area of this research involves the regulation of pericellular proteolysis, a process critical for tissue remodeling. One study demonstrated that tranexamic acid effectively inhibits plasmin generation on the surface of human mesenchymal stem cells. nih.gov It achieves this by competitively blocking the binding of plasminogen to the urokinase plasminogen activator (uPA) and its receptor (uPAR) complex at the cell membrane, thereby halting downstream proteolytic activity. nih.gov This mechanism is significant in pathological processes where MSCs are involved, such as wound healing and cancer progression. nih.gov

Further research has explored the direct impact of tranexamic acid on the proliferation and differentiation of MSC-derived lineages.

An in-vitro study on human mesenchymal stromal cells (hMSCs) that were differentiated towards an osteogenic lineage found that exposure to tranexamic acid could modulate cell behavior. nih.gov While high concentrations (50 mg/mL) led to decreased cell proliferation and a reduction in the expression of specific marker genes, lower concentrations with shorter exposure times had no significant effects, helping to define parameters for its safe use in experimental systems. nih.gov

Another study using murine bone marrow-derived cells found that tranexamic acid promotes the proliferation of osteoblasts (bone-forming cells) while simultaneously inhibiting the formation of osteoclasts (bone-resorbing cells). mdpi.com

These findings highlight how aminocyclohexanecarboxylic acid derivatives can be used as research tools to dissect the complex interplay between proteolysis, cell proliferation, and differentiation in stem cell and progenitor cell populations.

Table 1: Research Findings on the Modulation of Stem Cell-Related Processes by Tranexamic Acid (t-AMCHA)

| Cell Type | Research Finding | Observed Effect | Reference |

|---|---|---|---|

| Human Mesenchymal Stem Cells (MSCs) | Inhibition of pericellular proteolysis | Competitively blocks plasminogen binding, impairing plasmin generation on the cell surface. | nih.gov |

| Osteogenically Differentiated Human MSCs | Modulation of cell proliferation and gene expression | High concentrations (50 mg/mL) decreased proliferation rates and expression of specific marker genes. | nih.gov |

| Murine Bone Marrow-Derived Osteoblasts | Promotion of cell proliferation | Enhanced the proliferation of bone-forming osteoblasts in culture. | mdpi.com |

| Murine Bone Marrow-Derived Osteoclasts | Inhibition of cell formation | Reduced the formation of bone-resorbing osteoclasts at all tested concentrations. | mdpi.com |

Design and Synthesis of Analogs for Specific Biological Pathway Interrogation

The synthesis of structural analogs of bioactive molecules is a fundamental strategy for interrogating biological pathways and developing new therapeutics. The 4-aminocyclohexanecarboxylic acid scaffold is a versatile starting point for creating such analogs due to its conformational rigidity and bifunctional nature.

One example is its use in neuroscience to probe opioid receptor pathways. Researchers have synthesized analogs of the neuropeptide Dynorphin A by incorporating cis- and trans-4-aminocyclohexanecarboxylic acid into the peptide sequence. ashpublications.org By replacing specific amino acids with this constrained cyclic structure, scientists can study how conformational restrictions affect peptide binding to opioid receptors and subsequent biological activity, providing insights into receptor pharmacology. ashpublications.org

Another area of investigation is the role of serine proteases in skin biology. Tranexamic acid (t-AMCHA), an antifibrinolytic agent and a close analog of this compound, has been used as a tool to study the effects of protease inhibition. nih.gov Research has shown that topical application of t-AMCHA accelerates the recovery of the skin's barrier function after injury. nih.gov This effect is attributed to its inhibition of plasmin, a serine protease whose activity increases after epidermal injury. nih.gov By using t-AMCHA and comparing its effects to inactive analogs like aminocaproic acid, researchers can specifically interrogate the role of plasmin in processes like epidermal hyperplasia and barrier repair. nih.gov

Application as a Key Building Block in Complex Organic Synthesis

Beyond its direct use in probes and scaffolds, this compound and its parent structures are valuable building blocks in multi-step organic synthesis. Their utility stems from their status as functionalized alicyclic intermediates, which are common motifs in many biologically active compounds.

Trans-4-amino-1-cyclohexanecarboxylic acid derivatives are explicitly noted as useful intermediates in the synthesis of optically active pharmaceutical compounds. ashpublications.org A prominent example is their application in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and cancer. ashpublications.org The cyclohexane ring serves as a core structural element, with the amino and carboxylic acid groups providing points for further molecular elaboration.

The compound is also a foundational material for creating other functional chemicals and polymers. For instance, methods have been developed for the synthesis of 4-(aminomethyl)cyclohexanecarboxylic acid, which serves as a raw material for producing polyamides and as an intermediate for various pharmaceutical ingredients. The broad availability of carboxylic acids as starting materials and the reliability of reactions like amide bond formation make them one of the most widely used categories of building blocks for creating libraries of new chemical entities for drug discovery. cymitquimica.com The defined stereochemistry of the cis- and trans-isomers of 4-aminocyclohexanecarboxylic acid makes them particularly valuable as chiral building blocks for the development of enantiomerically pure drugs.

Future Perspectives and Emerging Research Directions

Discovery of Novel Biological Activities and Therapeutic Potential in Preclinical Models

While the specific biological profile of 4-(2-Aminoethyl)cyclohexanecarboxylic acid is not extensively documented, the broader class of amino acid derivatives is a fertile ground for discovering new therapeutic agents. Future research will likely focus on screening this compound and its analogs against a wide array of biological targets. The structural motifs present in the molecule provide a basis for hypothesizing its potential in several therapeutic areas.

Preclinical evaluation of related aminophenylbenzothiazoles has demonstrated that conjugating amino acids can be a successful strategy to overcome limitations in drug lipophilicity, leading to water-soluble prodrugs with potent antitumor properties. nih.gov For instance, the lysyl amide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole was found to retard the growth of breast and ovarian cancer xenografts in mice. nih.gov This suggests a potential strategy for this compound, where it could be conjugated to other active pharmaceutical ingredients to improve their pharmacokinetic profiles or used as a primary pharmacophore.

Furthermore, recent studies involving novel isoquinoline (B145761) dipeptides have revealed potent antimicrobial and antifungal activities, in some cases outperforming standard drugs. nih.gov These findings highlight the potential for peptide-based molecules and amino acid derivatives to address the growing challenge of antimicrobial resistance. nih.gov Future preclinical studies on this compound could therefore investigate its efficacy against various bacterial and fungal strains, potentially leading to the development of new anti-infective agents. The exploration of its activity in areas such as neurological disorders, metabolic diseases, and as an anti-inflammatory agent also represents a promising frontier, contingent on the outcomes of initial high-throughput screening campaigns.

Development of Advanced Stereoselective and Sustainable Synthetic Methodologies

The synthesis of specific stereoisomers of cyclic amino acids is crucial, as the three-dimensional arrangement of atoms dictates biological activity. The development of advanced, efficient, and sustainable methods for the stereoselective synthesis of compounds like this compound is a key area of ongoing research.

Current research into the synthesis of related cyclic α-amino acids and β-amino acids provides a blueprint for future work. Methodologies such as the Diels-Alder reaction have proven effective for creating the cyclohexane (B81311) core with controlled stereochemistry. researchgate.netunirioja.es For example, the reaction between furan (B31954) and maleic anhydride (B1165640) has been used as a starting point for the stereocontrolled synthesis of polyhydroxylated cyclohexane β-amino acid derivatives. researchgate.net Similarly, the Strecker reaction and Bucherer-Bergs reaction on cyclic ketone precursors are well-established methods for producing cyclic α-amino acids. nih.gov

The principles of green and sustainable chemistry are increasingly influencing synthetic strategies. dntb.gov.uarsc.org This involves minimizing waste, reducing the use of hazardous solvents, and employing catalytic rather than stoichiometric reagents. oiccpress.com The use of mechanochemistry (mechanical energy from ball milling) and microwave-assisted synthesis are emerging as powerful tools for creating complex molecules efficiently and with a smaller environmental footprint. researchgate.net Future synthetic routes towards this compound and its derivatives will likely incorporate these sustainable practices, potentially using biocatalysts or naturally derived catalysts to enhance selectivity and reduce environmental impact. oiccpress.com

| Synthetic Methodology | Description | Potential Application for Cyclohexane Amino Acids | Key Advantages |

|---|---|---|---|

| Diels-Alder Reaction | A cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring. | Construction of the core cyclohexene (B86901) ring with high stereocontrol, which can be further functionalized. researchgate.netunirioja.es | High stereospecificity, atom economy. |

| Strecker Synthesis | A two-step method to synthesize an α-amino acid from an aldehyde or ketone. | Introduction of the amino and carboxylic acid functionalities onto a pre-existing cyclohexane ketone. nih.gov | Versatility, use of simple starting materials. |

| Asymmetric Hydrogenation | Catalytic hydrogenation using a chiral catalyst to create a specific stereoisomer. | Conversion of a prochiral precursor, such as p-Aminobenzoic acid, into a specific stereoisomer of aminocyclohexanecarboxylic acid. google.comgoogle.com | High enantiomeric excess, industrial scalability. |

| Microwave-Assisted Synthesis | Use of microwave radiation to heat reactions, often leading to dramatically reduced reaction times. | Acceleration of multi-component reactions to rapidly build the functionalized cyclohexane scaffold. researchgate.net | Speed, efficiency, improved yields. |

| Biocatalysis | Use of enzymes or whole organisms to catalyze chemical reactions. | Highly selective functional group transformations under mild, environmentally friendly conditions. | Exceptional selectivity (chemo-, regio-, and stereo-), sustainability. |

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

To fully understand the therapeutic potential and possible off-target effects of this compound, future research must move beyond single-target interactions and embrace a holistic, systems-level perspective. Systems biology, which integrates computational modeling and high-throughput experimental data, provides the tools to achieve this comprehensive mechanistic understanding. nih.gov

This approach involves mapping the complex networks of genes, proteins, and metabolites that govern cellular function and understanding how a small molecule perturbs these networks. scholaris.camaureenomalley.org For a compound like this compound, a systems biology investigation would begin by generating large-scale data sets (e.g., transcriptomics, proteomics, metabolomics) from cells or preclinical models treated with the compound.

Computational Chemistry and Artificial Intelligence in Compound Design and Interaction Prediction

Computational chemistry and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design-build-test-learn cycle. nih.govresearchgate.net These technologies will be indispensable in exploring the chemical space around this compound to design novel derivatives with optimized properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of derivatives with their biological activity, helping to predict the potency of new, unsynthesized compounds. nih.govMolecular docking simulations can predict how the compound and its analogs bind to the three-dimensional structures of protein targets, providing insights into the specific interactions that drive efficacy. mdpi.com

More recently, the advent of deep learning and generative AI models has opened up new possibilities for de novo drug design. mdpi.com These AI systems can be trained on vast libraries of known molecules and their properties to generate entirely new molecular structures that are predicted to have high activity against a specific target and favorable drug-like properties (e.g., absorption, distribution, metabolism, and excretion - ADME). nih.govmdpi.com Such an approach could be used to generate novel analogs of this compound tailored for specific therapeutic applications, significantly expanding the accessible chemical space and increasing the probability of discovering a successful drug candidate. nih.gov

| Computational/AI Method | Description | Application in Drug Design |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Visualizing and predicting the binding mode of a compound within a target protein's active site. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a series of compounds to their biological activity using statistical models. | Predicting the activity of new analogs before synthesis, guiding lead optimization. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules over time. | Understanding the flexibility of the target and compound, and the stability of their interaction. |

| Generative Adversarial Networks (GANs) | A class of machine learning frameworks where two neural networks contest with each other in a game. | De novo design of novel molecules with desired therapeutic properties. researchgate.net |

| Recurrent Neural Networks (RNNs) | A type of neural network well-suited to process sequential data. | Generating novel molecular structures represented as SMILES strings. mdpi.com |

Q & A

Q. How do hydrogen-bonding patterns in the solid state influence the compound’s solubility and formulation?

- Methodological Answer : Crystal packing analysis (e.g., C18H21NO4S) shows that N–H⋯O bonds (2.85 Å) create rigid networks, reducing aqueous solubility. Co-crystallization with succinic acid disrupts these interactions, improving dissolution rates by >50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.